(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

Catalog No.
S726260
CAS No.
63492-82-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid ...

CAS Number

63492-82-0

Product Name

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

IUPAC Name

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1

InChI Key

ACEPYLDNGYGKDY-JTQLQIEISA-N

SMILES

COC(=O)C1CCC2=CC=CC=C2N1

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1

Isomeric SMILES

COC(=O)[C@@H]1CCC2=CC=CC=C2N1
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, also known as THQ, is a heterocyclic organic compound used in various fields of research and industry due to its unique physical, chemical, and biological properties. This paper will provide a comprehensive overview of THQ, focusing on its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
ications in various fields of research and industry, limitations, and future directions.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a bicyclic compound that contains a quinoline ring fused to a six-membered ring containing four carbons and one nitrogen. It is a chiral molecule, with two possible enantiomers: (R)-(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester and (S)-(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester. (S)-(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is the biologically active enantiomer and has been found to exhibit various pharmacological properties, making it suitable for different applications. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester was first synthesized in the 1950s and has since been extensively studied due to its unique properties.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a white to off-white crystal with a melting point of around 128-129°C. It has a molecular weight of 189.21 g/mol and a chemical formula of C11H13NO2. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is soluble in ethanol, methanol, water, and chloroform, but insoluble in hexane and ether. Its physical properties, such as solubility and melting point, make it a versatile compound for various applications.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can be synthesized through various methods, including the Hantzsch reaction, Bischler-Napieralski reaction, and Friedlander synthesis. The most commonly used method is the Hantzsch reaction, which uses β-dicarbonyl compounds, aldehydes, and ammonium acetate as starting materials. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can also be synthesized through other routes, such as the Leimgruber-Batcho indole synthesis and the Pictet-Spengler reaction. The synthesized (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester must then undergo characterization to confirm its structure and purity, which can be performed using various analytical techniques.
Several analytical methods can be used to characterize (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), mass spectrometry (MS), and X-ray crystallography. NMR spectroscopy, which detects the nuclei magnetic resonance signals in a sample, is commonly used to confirm the structure of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, while IR spectroscopy is used to analyze (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester's functional groups. MS can provide information on (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester's molecular weight and its fragmentation pattern. X-ray crystallography can determine the three-dimensional structure of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester.
(S)-(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester exhibits various biological properties, such as anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimalarial activities. It has been found to inhibit inflammation by blocking the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and have analgesic activity by blocking the production of prostaglandins. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester also exhibits potent anticonvulsant activity by attenuating the pentylenetetrazol-induced seizure threshold, and antitumor activity by inducing apoptosis in various cancer cell lines. Additionally, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has shown promise as a potential antimalarial agent due to its ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
The toxicity and safety of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester have been extensively studied in various scientific experiments. Studies have shown that (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester exhibits low acute toxic effects and limited chronic toxic effects. However, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can cause slight eye and skin irritation and can be harmful when ingested or inhaled. Overall, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is considered safe and exhibits a good toxicity profile in scientific experiments.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has various applications in scientific experiments, including drug discovery and development, organic synthesis, bioanalytical chemistry, and materials science. Its unique physical, chemical, and biological properties make it a suitable compound for different applications. For instance, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can be used as a pharmacophore in drug discovery due to its ability to bind to specific receptor sites. It can also be used as a starting material in organic synthesis to produce other nitrogen-containing compounds. Additionally, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can be used as an internal standard in bioanalytical chemistry to quantify the level of other compounds in a sample. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has also been used as a component in polymer synthesis, which can result in new functional materials.
Several studies have been conducted on (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester due to its unique properties. A study by Zhang et al. demonstrated that (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester could attenuate lipopolysaccharide-induced acute lung injury in mice by inhibiting inflammation. Another study by Jiang et al. showed that (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester could suppress the growth of prostate cancer cells by inducing apoptosis. Additionally, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has been investigated as a potential drug candidate for malaria due to its antimalarial activity.
(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has potential implications in various fields of research and industry, including drug discovery, materials science, and electronics. Its unique properties make it a versatile compound with many possible applications. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can be used as a starting material for the synthesis of other nitrogen-containing compounds, some of which may have therapeutic properties. It also has potential applications in materials science, such as in the synthesis of new functional polymers or as a component in electronic materials.
Limitations
Despite the potential applications of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, there are limitations to its use. One potential limitation is the low yield of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester during synthesis, which can make it challenging and costly to produce in large quantities. Additionally, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester's physical and chemical properties can make it challenging to use in some applications, such as those that require compounds with low solubility or low melting points.
Several potential future directions for (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester research include:
1. Investigating the ability of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester to inhibit viral infections, such as COVID-19.
2. Examining the feasibility of using (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester as a drug delivery agent or as a component in drug delivery systems.
3. Synthesizing (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester derivatives with improved potency and selectivity for specific targets.
4. Investigating the possible use of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester in the field of materials science, such as for the synthesis of new functional materials or as a component in electronic devices.
5. Exploring the potential use of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester in agriculture or environmental science, such as for the synthesis of novel pesticides or as a component in remediation processes for contaminated soils or water.
In conclusion, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester is a unique heterocyclic compound with various physical, chemical, and biological properties that make it suitable for different applications. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester can be synthesized through several methods and can undergo various analytical techniques to confirm its structure and purity. It exhibits low toxicity and safety, making it a suitable compound for use in scientific experiments. (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester has potential implications in various fields of research and industry, and future directions for research include investigating its antiviral properties or using it as a drug delivery agent or component. Despite its limitations, (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester shows promise as a versatile compound that can contribute to many areas of scientific research and development.

XLogP3

2.3

Dates

Modify: 2023-08-15

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